2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Description
Scientific Research Applications
Antioxidant Capacity and Reactive Pathways
Research on related quinazoline and phenolic compounds indicates significant antioxidant potential, which is critical in the prevention of oxidative stress-related diseases. The ABTS/PP decolorization assay is a commonly used method to assess antioxidant capacity, highlighting the importance of understanding the specific reaction pathways and the role of phenolic compounds in antioxidant activities (Ilyasov et al., 2020).
Hemolytic Effects of Aminoquinolines
The hemolytic effects of primaquine and related 8-aminoquinoline compounds have been extensively studied due to their importance in treating protozoal infections. Understanding the mechanism of hemolysis in G6PD-deficient patients is crucial for developing safer therapeutic agents (Beutler, 1959).
Analytical Methods in Antioxidant Activity Determination
Various analytical methods are utilized in determining the antioxidant activity of compounds, including those structurally related to 2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one. Techniques such as ORAC, HORAC, and FRAP assays are critical in assessing the potential of compounds as antioxidants, which could lead to therapeutic applications in managing oxidative stress (Munteanu & Apetrei, 2021).
Food-derived Heterocyclic Amines and Breast Cancer Research
The formation of heterocyclic amines in cooked meats and their implications in cancer research highlight the significance of understanding the biological activities of various amines and quinazoline derivatives. These studies could provide a framework for investigating the carcinogenic potential of related compounds and their metabolites (Snyderwine, 1994).
Applications in Asymmetric Catalysis
Compounds containing oxazoline and related heterocyclic structures have shown considerable utility in asymmetric catalysis, underlining the importance of such molecules in synthetic chemistry and drug development. The versatility and success of these ligands in catalyzing various reactions emphasize the potential for developing new catalytic systems based on quinazoline derivatives (Hargaden & Guiry, 2009).
Properties
IUPAC Name |
2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-4-3-9(7-15(14)22-2)10-5-12-11(13(20)6-10)8-18-16(17)19-12/h3-4,7-8,10H,5-6H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOSGLEORDKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.